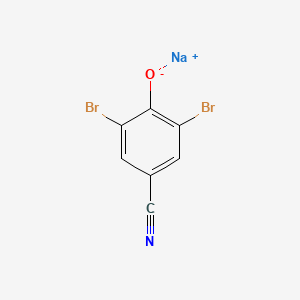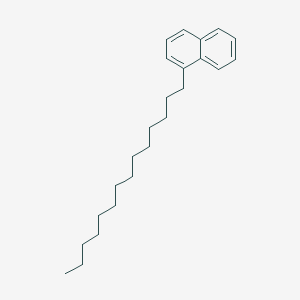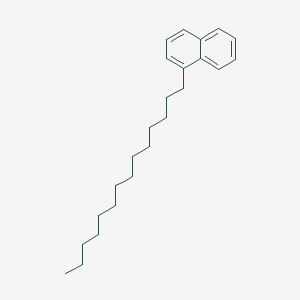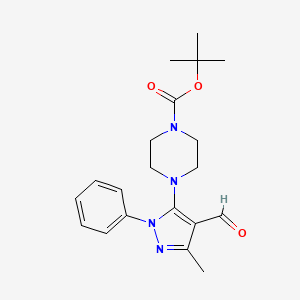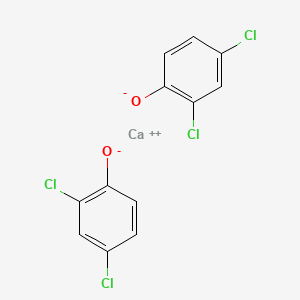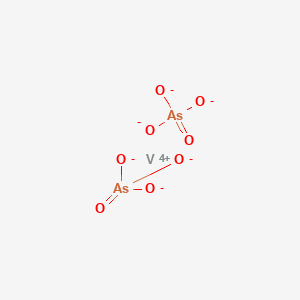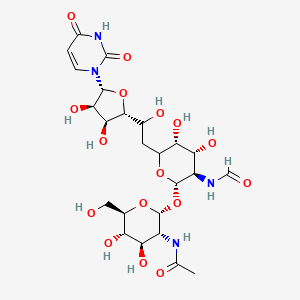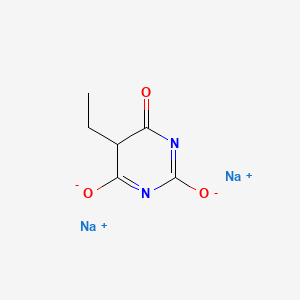
2-Methylhexadecyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhexadecyl acrylate is a chemical compound with the molecular formula C20H38O2. It is an ester derived from acrylic acid and 2-methylhexadecanol. This compound is part of the acrylate family, which is known for its diverse applications in various industries due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylhexadecyl acrylate can be synthesized through the esterification of acrylic acid with 2-methylhexadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. This method allows for efficient and scalable production of the compound. The reaction is carried out in a tubular reactor where acrylic acid and 2-methylhexadecanol are continuously fed, and the product is continuously removed. This method ensures high yields and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Methylhexadecyl acrylate undergoes various chemical reactions, including:
Polymerization: The vinyl group in the acrylate can undergo free radical polymerization to form polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 2-methylhexadecanol.
Transesterification: The ester can react with other alcohols to form different acrylate esters.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are used.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are employed.
Major Products:
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and 2-methylhexadecanol
Transesterification: Various acrylate esters depending on the alcohol used.
Scientific Research Applications
2-Methylhexadecyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties such as hydrophobicity and flexibility.
Biology: The compound is used in the development of biomaterials for medical applications, including drug delivery systems and tissue engineering scaffolds.
Medicine: It is explored for its potential in creating biocompatible coatings for medical devices.
Industry: The compound is used in the production of adhesives, coatings, and sealants due to its excellent film-forming properties
Mechanism of Action
The primary mechanism of action of 2-methylhexadecyl acrylate involves its ability to undergo polymerization. The vinyl group in the acrylate can form free radicals, which initiate the polymerization process. This leads to the formation of long polymer chains with desirable physical and chemical properties. The ester group in the compound also allows for various chemical modifications, enabling the synthesis of functionalized polymers with specific applications .
Comparison with Similar Compounds
2-Ethylhexyl acrylate: Similar in structure but with a shorter alkyl chain. It is used in the production of flexible and durable polymers.
Butyl acrylate: Another acrylate ester with a shorter alkyl chain, commonly used in the production of paints and coatings.
Methyl acrylate: A simpler acrylate ester used in the synthesis of various polymers and copolymers.
Uniqueness: 2-Methylhexadecyl acrylate is unique due to its long alkyl chain, which imparts hydrophobicity and flexibility to the resulting polymers. This makes it particularly useful in applications where water resistance and flexibility are essential, such as in coatings and adhesives .
Properties
CAS No. |
93804-53-6 |
|---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
2-methylhexadecyl prop-2-enoate |
InChI |
InChI=1S/C20H38O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-19(3)18-22-20(21)5-2/h5,19H,2,4,6-18H2,1,3H3 |
InChI Key |
TZKZJBWLAVPBPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


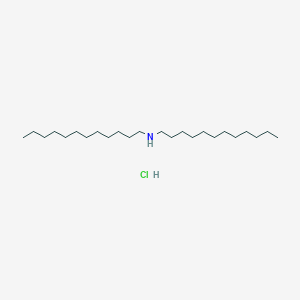

![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)
